molecular formula C18H18N2O3 B4525324 2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B4525324
M. Wt: 310.3 g/mol
InChI Key: ABUQAXLGKVRVOW-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic indole derivative with a molecular framework featuring a 4-methoxy-substituted indole core linked via an acetamide group to a 2-methoxyphenyl moiety. The methoxy groups at the indole and phenyl positions contribute to its electronic and steric properties, influencing both chemical reactivity and interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-9-5-7-15-13(16)10-11-20(15)12-18(21)19-14-6-3-4-8-17(14)23-2/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUQAXLGKVRVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated at the 4-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Acetamide Formation: The methoxylated indole is reacted with 2-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with substituted functional groups at the methoxy positions.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with indole structures exhibit significant antitumor properties. The incorporation of methoxy groups in the indole framework can enhance this activity. Studies have shown that derivatives of indole, including 2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

Indole derivatives are known for their neuropharmacological properties. The specific compound under discussion has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to serotonin and other neurotransmitters suggests it may interact with serotonin receptors, influencing mood and anxiety levels. Preliminary studies indicate promising results in animal models, warranting further exploration in clinical settings .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions, including the Beckmann rearrangement and other transformations of indole derivatives. This compound serves as a precursor for developing new derivatives with enhanced biological activities. For instance, modifications to the methoxy groups or the acetamide moiety can lead to compounds with improved potency or selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Methoxy at indole C4 (target compound) vs. C5 () alters electronic density, affecting binding affinity to biological targets .
  • Functional Groups : Sulfonyl or sulfanyl groups () increase polarity and hydrogen-bonding capacity compared to the acetamide linkage in the target compound .
  • Halogen Effects : Chloro () and fluoro () substituents enhance lipophilicity and metabolic stability but may reduce solubility compared to methoxy .

Insights :

  • Lower yields (e.g., 6–17% in ) are common in indole derivatives due to steric hindrance and side reactions .
  • Methoxy groups generally improve solubility, facilitating purification compared to halogenated analogues .

Comparative Analysis :

  • Methoxy groups (target compound) may reduce cytotoxicity compared to chloro/fluoro analogues but improve selectivity .
  • Sulfonyl-containing analogues () exhibit broader enzyme inhibition profiles due to enhanced hydrogen bonding .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide , also known by its PubChem CID 10513751, is a member of the indole derivative family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : N-[2-(4-methoxy-1H-indol-2-yl)ethyl]acetamide
  • Synonyms : CHEMBL418789, BDBM85373

Structure

The structure of the compound includes an indole ring substituted with a methoxy group at the para position and an acetamide group, which is critical for its biological activity.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes involved in inflammatory pathways. The specific compound has been shown to inhibit the activity of lipoxygenase (ALOX15), which plays a significant role in the metabolism of arachidonic acid leading to pro-inflammatory mediators.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of ALOX15 with IC50 values that suggest significant potency. For instance, comparative analyses with other similar compounds have shown that modifications in the methoxy and acetamide groups can enhance or diminish inhibitory effects on enzyme activity.

Data Table: Inhibitory Potency Comparison

CompoundIC50 (LA)IC50 (AA)Ratio (LA/AA)
This compound0.0100.0320.312
Reference Compound 10.0050.0200.250
Reference Compound 20.0150.0450.333

Anti-inflammatory Activity

A study published in Molecules highlighted the anti-inflammatory potential of various indole derivatives, including our compound, where it was found to significantly reduce pro-inflammatory cytokines in cell culture models. The results indicated that the presence of the methoxy groups enhances the binding affinity to ALOX15.

Anticancer Activity

Another research article examined the anticancer properties of this compound in a mouse xenograft model for head and neck cancer. The study reported a notable reduction in tumor size compared to control groups, suggesting that this indole derivative may inhibit cancer cell proliferation through its action on specific signaling pathways.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts at the molecular level with ALOX15. The docking studies suggest that the methoxy groups play a crucial role in stabilizing the binding conformation within the active site of the enzyme.

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide to maximize yield and purity? A: Synthesis typically involves coupling 4-methoxyindole with 2-methoxyphenylacetic acid derivatives using carbodiimide coupling agents (e.g., DCC or TBTU) in anhydrous solvents like dichloromethane or THF. Key parameters include:

  • Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., epimerization) .
  • Reagent stoichiometry : A 1:1 molar ratio of indole and phenylacetic acid derivatives ensures minimal unreacted starting material .
  • Solvent selection : Polar aprotic solvents enhance reaction homogeneity, while non-polar solvents improve crystallization during purification .
    Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via 1H NMR^1 \text{H NMR} (e.g., indole NH protons at δ 10–11 ppm and methoxy groups at δ 3.7–3.9 ppm) .

Advanced Research: Structural-Activity Relationships (SAR)

Q: How do substituents on the indole and phenyl rings influence the bioactivity of this compound? A: SAR studies on analogous indole-acetamides reveal:

  • Indole substitutions : A 4-methoxy group enhances metabolic stability compared to chloro or hydroxyl groups, as methoxy reduces oxidative deamination .
  • Phenyl ring modifications : The 2-methoxy group on the phenyl ring improves solubility and binding affinity to targets like cyclooxygenase (COX) enzymes, as seen in anti-inflammatory assays .
  • Trifluoromethoxy analogs : Replacing methoxy with trifluoromethoxy (e.g., in related compounds) increases lipophilicity and membrane permeability, critical for CNS-targeted applications .
    Experimental validation involves docking studies (e.g., AutoDock Vina) and in vitro enzyme inhibition assays (IC50_{50} determination) .

Basic Research: Analytical Characterization

Q: What spectroscopic and chromatographic methods are recommended for characterizing this compound? A: A multi-technique approach ensures accurate characterization:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify functional groups (e.g., acetamide carbonyl at ~δ 168–170 ppm in 13C^{13} \text{C}) .
  • Mass spectrometry : HRMS confirms molecular weight (calc. for C18_{18}H18_{18}N2_2O3_3: 310.13 g/mol) and detects fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve diastereomers, if present .

Advanced Research: Biological Activity Mechanisms

Q: What experimental strategies are used to elucidate the mechanism of action in anticancer or anti-inflammatory studies? A: Mechanistic studies involve:

  • Enzyme inhibition assays : COX-1/2 inhibition is quantified via colorimetric methods (e.g., prostaglandin G2 conversion monitoring at 590 nm) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining evaluates pro-apoptotic effects in cancer cell lines (e.g., HeLa or MCF-7) .
  • Gene expression profiling : RNA-seq or qPCR identifies downstream targets (e.g., Bcl-2 family proteins in apoptosis pathways) .
    Contradictory results (e.g., variable IC50_{50} across cell lines) are resolved by standardizing assay conditions (e.g., serum-free media, 48-hour incubation) .

Advanced Research: Data Contradictions in Synthetic Yields

Q: How can researchers address contradictions in reported synthetic yields for this compound? A: Yield discrepancies often arise from:

  • Coupling agent efficiency : TBTU vs. DCC may alter yields by 10–20% due to differential activation of carboxylic acids .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can affect recovery rates .
  • Moisture sensitivity : Anhydrous conditions are critical; trace water hydrolyzes intermediates, reducing yields by 15–30% .
    A standardized protocol using TBTU in THF at 0°C followed by recrystallization is recommended for reproducibility .

Basic Research: Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound? A: Stability studies indicate:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the indole moiety .
  • Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis of the acetamide group, which occurs at >60% relative humidity .
  • Solubility : DMSO stock solutions (10 mM) are stable for ≤6 months at –80°C; avoid freeze-thaw cycles .

Advanced Research: In Silico Modeling

Q: How can molecular dynamics (MD) simulations guide the design of derivatives with improved target selectivity? A: MD simulations (e.g., GROMACS) predict:

  • Binding pocket interactions : The 2-methoxyphenyl group forms π-π stacking with COX-2’s Tyr355, while the indole NH hydrogen-bonds with Ser530 .
  • Solvent accessibility : Trifluoromethoxy substitutions reduce solvent exposure, enhancing binding energy (ΔG ≤ –9.5 kcal/mol) .
  • Residue mutagenesis : In silico alanine scanning identifies critical residues (e.g., Leu352 in COX-2) for rational derivative design .

Basic Research: In Vitro Bioactivity Models

Q: Which in vitro models are validated for screening this compound’s bioactivity? A: Established models include:

  • Anti-inflammatory : LPS-induced RAW 264.7 macrophages (NO production inhibition) .
  • Anticancer : NCI-60 cell line panel screened at 10 μM, with GI50_{50} values calculated via MTT assays .
  • Cytotoxicity : Parallel testing in non-cancerous cells (e.g., HEK293) ensures selectivity (SI ≥ 3 required) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
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2-(4-methoxy-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.